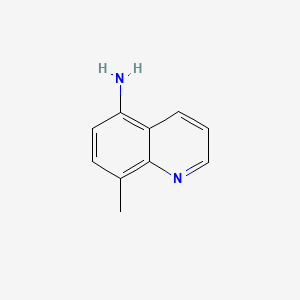

8-Methylquinolin-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-methylquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILPIITVELSUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)N)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308025 | |

| Record name | 8-methylquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50358-40-2 | |

| Record name | 5-Amino-8-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50358-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 201508 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050358402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50358-40-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-methylquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methyl-5-quinolinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Methylquinolin-5-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific chemical and physical properties of 8-Methylquinolin-5-amine is limited. This guide provides a summary of available data and presents illustrative, generalized experimental protocols and expected analytical characteristics based on established chemical principles for similar compounds.

Core Chemical Properties and Structure

This compound, with the CAS number 50358-40-2, is a substituted quinoline derivative.[1][2][3] Its structure incorporates a quinoline core, a methyl group at position 8, and an amine group at position 5. This arrangement of functional groups makes it a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antimalarial and anticancer agents.[2] It also has applications in the creation of dyes and fluorescent markers.[2]

Quantitative Data Summary

A comprehensive summary of the known quantitative data for this compound is presented in Table 1. Due to the scarcity of specific experimental data, some properties remain undetermined in publicly accessible sources.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [1][2] |

| Molecular Weight | 158.20 g/mol | [1][2] |

| Appearance | Yellow or brown solid | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Purity (typical) | 90%, 98% | [3] |

Chemical Structure

The structural representation of this compound provides insight into its chemical reactivity and potential applications.

| Identifier | Representation |

| IUPAC Name | This compound |

| CAS Number | 50358-40-2 |

| SMILES | Nc1c2ccc(C)nc2ccc1 |

| InChI | InChI=1S/C10H10N2/c1-7-5-8-9(12)6-3-2-4-10(6)11-8/h2-5H,1H3,(H2,11,12) |

Experimental Protocols

Illustrative Synthesis of this compound

The synthesis of substituted quinolines can often be achieved through cyclization reactions.[5][6][7] A common approach is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. An alternative approach for introducing the amine group is through the reduction of a corresponding nitro-substituted precursor. The following is a hypothetical, two-step synthesis protocol based on the latter strategy.

Step 1: Nitration of 8-Methylquinoline

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 8-methylquinoline (1 equivalent) in concentrated sulfuric acid at 0-5 °C in an ice bath.

-

Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, primarily 8-methyl-5-nitroquinoline, can be purified by column chromatography on silica gel.

Step 2: Reduction of 8-Methyl-5-nitroquinoline to this compound

-

Reaction Setup: In a 250 mL round-bottom flask, suspend the synthesized 8-methyl-5-nitroquinoline (1 equivalent) in ethanol.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (3-5 equivalents) and concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is basic.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Analytical Characterization Workflow

A standard workflow for the analytical characterization of the synthesized this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Caption: Analytical Workflow for this compound.

Spectroscopic Data (Expected)

While specific spectra for this compound are not publicly available, its expected spectroscopic characteristics can be predicted based on its structure and the known behavior of similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the amine protons (which would be exchangeable with D₂O). |

| ¹³C NMR | Resonances corresponding to the ten carbon atoms of the quinoline ring and the methyl group. |

| IR Spectroscopy | Characteristic N-H stretching bands for a primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching and bending vibrations for the aromatic and methyl groups, and C=C and C=N stretching vibrations of the quinoline ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 158.20 g/mol , along with characteristic fragmentation patterns for a methyl-substituted aminoquinoline. |

Signaling Pathways and Logical Relationships

Currently, there is no publicly available research detailing the specific signaling pathways in which this compound is involved. Its utility as an intermediate in the synthesis of bioactive molecules suggests that its derivatives are designed to interact with specific biological targets, but the mechanism of the parent compound itself is not documented.

The logical relationship for its use in drug discovery follows a standard workflow from a chemical intermediate to a potential drug candidate.

Caption: Drug Discovery Workflow.

References

- 1. scbt.com [scbt.com]

- 2. 50358-40-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-Dayang Chem (Hangzhou) Co.,Ltd. [lookchem.com]

- 4. CAS 50358-40-2|this compound|Rlavie [rlavie.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline synthesis [organic-chemistry.org]

Technical Guide: Physicochemical Characteristics of 8-Methylquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical characteristics of 8-Methylquinolin-5-amine (CAS No: 50358-40-2). Due to the limited availability of specific experimental data for this compound, this document also includes information on general synthetic methods for quinoline derivatives and discusses the potential biological activities by drawing parallels with structurally related compounds. All quantitative data is presented in structured tables, and relevant experimental workflows and hypothetical mechanisms are visualized using diagrams.

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are key structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2] This guide aims to consolidate the known information on this compound to support further research and development efforts.

Physicochemical Properties

Specific experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following tables summarize the available information from various chemical suppliers and databases.

Table 1: General Information

| Property | Value | Source |

| CAS Number | 50358-40-2 | [1][3] |

| Molecular Formula | C₁₀H₁₀N₂ | [3][4] |

| Molecular Weight | 158.20 g/mol | [3] |

| Appearance | Yellow or brown solid | [4] |

| Purity | 90%, 95%, 98% (as offered by suppliers) | [1][4] |

| Storage | Store in a dark, dry, and well-ventilated place under an inert atmosphere at room temperature. | [3][4] |

Table 2: Computed and Limited Experimental Properties

| Property | Value/Information | Source/Comment |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| SMILES Code | NC1=C2C=CC=NC2=C(C)C=C1 | [3] |

Spectral Data

Detailed spectral analyses (NMR, IR, Mass Spectrometry) for this compound are not widely published. Researchers can obtain compound-specific spectra upon request from commercial suppliers.[3] For reference, spectral data for the related compound 8-Methylquinoline is available and can provide some structural insights.[5]

Experimental Protocols: Synthesis

General Skraup Synthesis for Quinolines

The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[6] For the synthesis of this compound, a potential precursor would be 2-methylbenzene-1,4-diamine.

Reaction Scheme:

2-methylbenzene-1,4-diamine + Glycerol --(H₂SO₄, Oxidizing Agent)--> this compound

General Procedure:

-

Aniline (or its derivative) is mixed with glycerol.

-

Concentrated sulfuric acid is carefully added to the mixture.

-

An oxidizing agent (e.g., the nitro derivative of the aniline used, or arsenic pentoxide) is added.

-

The mixture is heated, often vigorously. The reaction is highly exothermic and requires careful control.

-

After the reaction is complete, the mixture is cooled and poured into water.

-

The quinoline product is isolated by basification followed by steam distillation or extraction.

-

Further purification can be achieved by chromatography.

Disclaimer: This is a generalized protocol and would require significant optimization for the specific synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the signaling pathways directly involving this compound. However, the broader class of quinoline derivatives, particularly 8-hydroxyquinolines, are known for their wide range of pharmacological activities, which are often attributed to their ability to chelate metal ions.[7][8]

These compounds can sequester biologically important metal ions like iron, copper, and zinc, thereby interfering with various cellular processes. For instance, the anticancer activity of some quinoline derivatives is linked to their ability to disrupt metal homeostasis within cancer cells, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.[8]

Given the structural similarity, it is plausible that this compound could also exhibit metal-chelating properties and potentially modulate related biological pathways. Further research is required to validate this hypothesis.

Conclusion

This compound is a chemical intermediate with limited publicly available data on its specific physicochemical properties and biological activities. This guide consolidates the existing information, primarily from chemical suppliers. The lack of detailed experimental data highlights the need for further characterization of this compound to fully explore its potential in drug discovery and materials science. The provided general synthetic protocol and the hypothesized mechanism of action, based on related quinoline compounds, offer a starting point for future research endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 50358-40-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, CasNo.50358-40-2 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 5. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction | MDPI [mdpi.com]

- 6. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 8-Methylquinolin-5-amine: An In-depth Technical Guide

Introduction

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the spectroscopic properties of 8-Methylquinolin-5-amine. This quinoline derivative is of interest in medicinal chemistry and materials science due to its unique structural features, which include a methyl group at the C8 position and an amine group at the C5 position of the quinoline ring. Understanding its spectroscopic signature is crucial for its identification, characterization, and the elucidation of its role in various chemical and biological processes.

This document provides a detailed summary of the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines the general experimental protocols for acquiring such data and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

For the benefit of researchers in this field, this guide presents the available spectroscopic data for the closely related compound, 8-methylquinoline . It is imperative to note that the addition of a 5-amino group will significantly alter the electronic environment and, consequently, the spectroscopic characteristics of the molecule. The data for 8-methylquinoline should therefore be used as a reference point with caution.

8-Methylquinoline Spectroscopic Data

¹H NMR (Proton NMR) Data of 8-Methylquinoline

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 8.94 | dd | 4.2, 1.7 | H-2 |

| 8.11 | dd | 8.3, 1.7 | H-4 |

| 7.65 | d | 8.1 | H-5 |

| 7.56 | d | 7.1 | H-7 |

| 7.43 | dd | 8.1, 7.1 | H-6 |

| 7.38 | dd | 8.3, 4.2 | H-3 |

| 2.83 | s | - | CH₃ |

¹³C NMR (Carbon-13 NMR) Data of 8-Methylquinoline

| Chemical Shift (ppm) | Assignment |

| 149.7 | C-2 |

| 146.8 | C-8a |

| 136.9 | C-8 |

| 136.2 | C-4 |

| 129.5 | C-6 |

| 128.8 | C-5 |

| 126.1 | C-7 |

| 125.8 | C-4a |

| 121.1 | C-3 |

| 17.9 | CH₃ |

Key IR Absorption Bands of 8-Methylquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2950 | Medium | C-H stretch (aromatic and methyl) |

| 1600, 1580, 1500 | Strong | C=C and C=N stretching (quinoline ring) |

| 1460 | Medium | CH₃ bending |

| 820, 790, 750 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry Data of 8-Methylquinoline

| m/z | Relative Intensity (%) | Assignment |

| 143 | 100 | [M]⁺ (Molecular Ion) |

| 142 | 44 | [M-H]⁺ |

| 115 | 15 | [M-C₂H₂]⁺ |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of a given compound are crucial for reproducibility and data validation. Below are generalized procedures for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectrum.

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to a known standard (e.g., TMS at 0 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For liquids: Place a drop of the neat liquid between two KBr or NaCl plates.

-

For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument Setup:

-

Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Calibrate the instrument using a known standard.

-

Set the ionization and mass analyzer parameters.

-

-

Data Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion or coupled with a chromatographic technique like GC or LC).

-

Acquire the mass spectrum over the desired mass-to-charge (m/z) range.

-

-

Data Processing:

-

The instrument software will generate the mass spectrum, showing the relative abundance of ions at different m/z values.

-

Identify the molecular ion peak and major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Disclaimer: The spectroscopic data provided in this guide is for the related compound 8-methylquinoline and not this compound. Researchers should endeavor to obtain and verify the spectroscopic data for this compound through their own experimental work.

An In-depth Technical Guide to the Solubility and Stability of 8-Methylquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Methylquinolin-5-amine, focusing on its solubility and chemical stability. Due to a lack of extensive publicly available quantitative data for this specific molecule, this document emphasizes the foundational principles governing the solubility and stability of quinoline derivatives and aromatic amines. It further provides detailed experimental protocols for researchers to determine these critical parameters in a laboratory setting. This guide is intended to be a valuable resource for scientists and professionals involved in the research, development, and formulation of pharmaceuticals and other advanced materials incorporating this compound.

Introduction

This compound is a heterocyclic aromatic amine with a molecular formula of C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol [1]. Its structure, featuring a quinoline core with a methyl group at the 8-position and an amine group at the 5-position, suggests potential applications in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, and the amine substituent offers a reactive handle for further chemical modifications[2][3].

A thorough understanding of the solubility and stability of this compound is paramount for its successful application, particularly in drug development. Solubility influences bioavailability, formulation strategies, and administration routes, while stability is critical for ensuring product efficacy, safety, and shelf-life. This guide will address the theoretical considerations for these properties and provide practical methodologies for their determination.

Solubility Profile

As of the date of this publication, specific quantitative solubility data for this compound in various solvents has not been extensively reported in the scientific literature. However, based on the general characteristics of quinoline derivatives and aromatic amines, a qualitative solubility profile can be inferred.

General Solubility Characteristics of Quinoline Derivatives:

-

Aqueous Solubility: Quinoline and its derivatives generally exhibit low to slight solubility in water[4]. The aromatic nature of the quinoline ring system contributes to its hydrophobicity.

-

Organic Solvents: They are typically soluble in a range of organic solvents, particularly polar organic solvents[2].

-

pH-Dependent Solubility: The presence of the basic nitrogen atom in the quinoline ring means that the aqueous solubility of these compounds is often pH-dependent. In acidic conditions, the nitrogen can be protonated to form a more soluble salt[5][6].

Expected Solubility of this compound:

Based on these principles, this compound is expected to have low solubility in neutral aqueous media. Its solubility is anticipated to be significantly higher in acidic aqueous solutions due to the protonation of both the quinoline nitrogen and the exocyclic amine group. It is also expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Illustrative Solubility Data Table

The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Purified Water (pH 7.0) | 25 | Data not available | Shake-Flask Method |

| 0.1 M HCl (pH 1.0) | 25 | Data not available | Shake-Flask Method |

| Phosphate Buffer (pH 7.4) | 25 | Data not available | Shake-Flask Method |

| Ethanol | 25 | Data not available | Shake-Flask Method |

| Methanol | 25 | Data not available | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask Method |

| Acetonitrile | 25 | Data not available | Shake-Flask Method |

| Dichloromethane | 25 | Data not available | Shake-Flask Method |

Stability Profile

The chemical stability of this compound is a critical parameter that dictates its storage conditions, handling procedures, and shelf-life. Aromatic amines and quinoline derivatives can be susceptible to various degradation pathways.

Potential Degradation Pathways:

-

Oxidative Degradation: Aromatic amines are prone to oxidation, which can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents. This can lead to the formation of colored degradation products.

-

Thermal Degradation: Exposure to elevated temperatures can lead to thermal decomposition. The rate of degradation is typically temperature-dependent.

-

Hydrolytic Degradation: While the core quinoline and amine functionalities are generally stable to hydrolysis, formulation excipients or other reactive species could potentially lead to hydrolytic degradation under certain pH and temperature conditions.

-

Photodegradation: Many aromatic compounds are sensitive to light. Exposure to UV or visible light can promote degradation, often through oxidative pathways.

Illustrative Stability Data Table

This table serves as a template for summarizing data from stability studies.

| Condition | Parameter | Result |

| Forced Degradation | ||

| Acidic (e.g., 0.1 M HCl, 60°C) | % Degradation | Data not available |

| Major Degradants | Data not available | |

| Basic (e.g., 0.1 M NaOH, 60°C) | % Degradation | Data not available |

| Major Degradants | Data not available | |

| Oxidative (e.g., 3% H₂O₂, RT) | % Degradation | Data not available |

| Major Degradants | Data not available | |

| Thermal (e.g., 80°C, solid state) | % Degradation | Data not available |

| Major Degradants | Data not available | |

| Photolytic (ICH Q1B) | % Degradation | Data not available |

| Major Degradants | Data not available | |

| Accelerated Stability | ||

| 40°C / 75% RH (e.g., 6 months) | Assay (%) | Data not available |

| Total Impurities (%) | Data not available | |

| Long-Term Stability | ||

| 25°C / 60% RH (e.g., 12 months) | Assay (%) | Data not available |

| Total Impurities (%) | Data not available |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent systems (as outlined in Table 2.1). The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The agitation can be achieved using a shaker bath or a rotator.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. To avoid aspirating any solid particles, it is advisable to use a filter (e.g., a 0.45 µm syringe filter compatible with the solvent).

-

Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

References

- 1. This compound [myskinrecipes.com]

- 2. ijfmr.com [ijfmr.com]

- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

Synthesis of 8-Methylquinolin-5-amine from m-Toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of 8-methylquinolin-5-amine, a valuable quinoline derivative, commencing from the readily available starting material, m-toluidine. The synthesis of quinoline derivatives is of significant interest in medicinal chemistry, as the quinoline scaffold is a key component in a wide array of therapeutic agents, including antimalarial and anticancer drugs.[1][2]

The direct synthesis of an 8-methyl substituted quinoline from m-toluidine via classical methods such as the Skraup or Doebner-von Miller reaction is challenging due to the formation of isomeric mixtures, primarily the 5- and 7-methylquinolines.[3] Therefore, this guide details a more strategic, multi-step approach. The overall synthetic strategy involves the initial formation of the 8-methylquinoline core, followed by regioselective functionalization to introduce the 5-amino group.

Overall Synthetic Workflow

The proposed synthesis is a three-stage process, which is outlined in the workflow diagram below. The initial stage focuses on the synthesis of the core heterocyclic structure, 8-methylquinoline, from an appropriate precursor. The second stage involves the introduction of a nitro group at the C-5 position of the quinoline ring through an electrophilic aromatic substitution reaction. The final stage accomplishes the reduction of the nitro group to the desired primary amine.

Figure 1: Proposed synthetic workflow for this compound.

Stage 1: Synthesis of 8-Methylquinoline

The synthesis of the 8-methylquinoline core is most effectively achieved through the Skraup synthesis, which involves the reaction of an arylamine with glycerol, sulfuric acid, and an oxidizing agent.[4][5] To obtain the desired 8-methyl substitution pattern, the required starting material is o-toluidine. As the specified starting material is m-toluidine, a preliminary series of reactions to convert m-toluidine to o-toluidine would be necessary. This transformation is a non-trivial process and is presented here as a plausible, albeit challenging, route.

Experimental Protocol: Skraup Synthesis of 8-Methylquinoline

This protocol is adapted from established procedures for quinoline synthesis.[4][6]

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with o-toluidine.

-

Reagent Addition: Glycerol is added to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid while cooling the flask in an ice bath to manage the exothermic reaction.

-

Oxidizing Agent: An oxidizing agent, such as arsenic acid or nitrobenzene, is then carefully added to the reaction mixture.[5] The use of ferrous sulfate can help to moderate the typically vigorous reaction.[5]

-

Heating: The reaction mixture is heated to a temperature of approximately 150°C for several hours with continuous stirring.[6]

-

Workup: After cooling to room temperature, the mixture is poured into a large volume of water and neutralized with a base, such as 10% sodium hydroxide solution.[6]

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., methylene chloride).[6] The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 8-methylquinoline.[6]

| Parameter | Value | Reference |

| Starting Material | o-Toluidine | [4] |

| Reagents | Glycerol, Conc. H₂SO₄, Oxidizing Agent | [5] |

| Reaction Temperature | ~150°C | [6] |

| Purification Method | Vacuum Distillation | [6] |

| Expected Product | 8-Methylquinoline |

Stage 2: Nitration of 8-Methylquinoline

The introduction of a nitro group at the 5-position of the 8-methylquinoline core is achieved through electrophilic aromatic substitution using a nitrating agent.

Experimental Protocol: Synthesis of 8-Methyl-5-nitroquinoline

This protocol is based on general methods for the nitration of quinoline derivatives.[3]

-

Reaction Setup: 8-Methylquinoline is dissolved in concentrated sulfuric acid in a round-bottom flask, and the solution is cooled in an ice-salt bath.

-

Nitrating Agent: A solution of fuming nitric acid in concentrated sulfuric acid is added dropwise to the cooled solution of 8-methylquinoline with vigorous stirring, maintaining a low temperature.

-

Reaction Time: The reaction is allowed to proceed for a specified time, after which the mixture is carefully poured over crushed ice.

-

Workup and Purification: The resulting precipitate is collected by vacuum filtration, washed with water, and can be further purified by recrystallization to yield 8-methyl-5-nitroquinoline.

| Parameter | Value | Reference |

| Starting Material | 8-Methylquinoline | |

| Reagents | Fuming HNO₃, Conc. H₂SO₄ | [3] |

| Reaction Temperature | Low temperature (e.g., -5°C) | [3] |

| Purification Method | Recrystallization | |

| Expected Product | 8-Methyl-5-nitroquinoline |

Stage 3: Reduction of 8-Methyl-5-nitroquinoline

The final step in the synthesis is the reduction of the 5-nitro group to the target 5-amino group. This can be achieved through various reduction methods, including catalytic hydrogenation or using a metal in acidic media.

Experimental Protocol: Synthesis of this compound

A common and effective method for the reduction of nitroarenes is the use of a metal catalyst with a hydrogen source, such as hydrazine hydrate.[7]

-

Reaction Setup: 8-Methyl-5-nitroquinoline is dissolved in a suitable solvent, such as isopropanol, in a round-bottom flask. A catalytic amount of palladium on carbon (Pd/C) is added to the solution.[7]

-

Reducing Agent: An aqueous solution of hydrazine hydrate is added dropwise to the reaction mixture at an elevated temperature (e.g., 70°C).[7]

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is filtered while hot to remove the catalyst. The filtrate is allowed to cool, leading to the precipitation of the product. The solid is collected by filtration and can be recrystallized to yield pure this compound.[7]

| Parameter | Value | Reference |

| Starting Material | 8-Methyl-5-nitroquinoline | |

| Reagents | Pd/C, Hydrazine Hydrate, Isopropanol | [7] |

| Reaction Temperature | ~70°C | [7] |

| Purification Method | Recrystallization | [7] |

| Final Product | This compound |

Logical Relationship Diagram

The following diagram illustrates the logical progression of the key chemical transformations in this synthesis.

Figure 2: Key transformations in the synthesis of this compound.

References

- 1. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 2. This compound [myskinrecipes.com]

- 3. brieflands.com [brieflands.com]

- 4. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. 8-Methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Action

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its remarkable versatility has spurred the development of a vast arsenal of synthetic methodologies and a multitude of compounds with profound biological and physical properties. This in-depth technical guide provides a comprehensive journey through the historical discovery and evolution of quinoline-based compounds, with a focus on their synthesis and therapeutic applications, particularly in the fight against malaria. Detailed experimental protocols for key syntheses are provided, alongside quantitative data and visual representations of reaction pathways and mechanisms of action to facilitate application in research and drug development.

A Historical Journey: From Bark to Bench

The story of quinoline is inextricably linked with the fight against malaria. For centuries, the bark of the Cinchona tree was used by indigenous populations in Peru to treat fevers.[1] Jesuit missionaries introduced this "fever tree" bark to Europe in the 17th century, where it became a vital remedy against malaria.[2] However, it was not until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, which they named quinine.[1] This pivotal discovery marked the beginning of a new era in medicine, where a specific chemical compound was used to treat an infectious disease.[1]

The quest for a synthetic alternative to quinine, driven by the scarcity of Cinchona bark, led to significant advances in organic chemistry. In 1856, William Henry Perkin's attempt to synthesize quinine famously resulted in the discovery of mauveine, the first synthetic organic dye, an event that catalyzed the burgeoning synthetic dye industry.[1] The structural elucidation of quinoline, a key component of the quinine molecule, paved the way for the development of synthetic methodologies to construct this important heterocyclic core.

The 20th century witnessed the development of several synthetic quinoline-based antimalarials. Chloroquine, synthesized by Hans Andersag at Bayer in 1934, emerged as a highly effective and less toxic alternative to quinine and became a cornerstone of malaria treatment for decades.[3] The relentless evolution of drug-resistant malaria parasites spurred further research, leading to the development of other quinoline antimalarials like mefloquine in the 1970s by the Walter Reed Army Institute of Research.[3][4]

The Architecture of an Essential Scaffold: Classical Quinoline Syntheses

The late 19th century was a golden age for the discovery of named reactions that form the bedrock of quinoline synthesis. These classical methods, while sometimes requiring harsh conditions, remain fundamental tools for organic chemists.

The Skraup Synthesis (1880)

Discovered by Czech chemist Zdenko Hans Skraup, this was one of the earliest and most direct methods for the synthesis of the parent quinoline ring.[5] The reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[6] The reaction is notoriously exothermic and can be violent, often necessitating the use of a moderator like ferrous sulfate.[6]

Experimental Protocol: Skraup Synthesis of Quinoline

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (oxidizing agent)

-

Ferrous sulfate heptahydrate (moderator)

Procedure:

-

In a 2-liter round-bottom flask fitted with a reflux condenser and a mechanical stirrer, carefully combine aniline, glycerol, and nitrobenzene.

-

With continuous stirring and cooling, slowly add concentrated sulfuric acid in portions.

-

Add ferrous sulfate heptahydrate to the mixture.

-

Gently heat the mixture. The reaction is highly exothermic and will begin to boil.

-

Once the initial vigorous reaction subsides, maintain the reflux for 3-5 hours.

-

After cooling, pour the reaction mixture into a large volume of water and make it strongly alkaline with a concentrated sodium hydroxide solution.

-

Perform steam distillation to isolate the crude quinoline.

-

Separate the organic layer from the distillate, dry over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237 °C.[7]

The Friedländer Synthesis (1882)

Developed by Paul Friedländer, this versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester.[8] The reaction can be catalyzed by either acid or base, offering greater flexibility than the Skraup synthesis.[9]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

Materials:

-

2-Aminobenzaldehyde

-

Acetophenone

-

Potassium hydroxide (base catalyst)

-

Ethanol (solvent)

Procedure:

-

Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of potassium hydroxide to the solution.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling and can be collected by filtration.

-

Alternatively, remove the solvent under reduced pressure and purify the residue by recrystallization from ethanol to yield pure 2-phenylquinoline.

The Combes Quinoline Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[10] The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization.[11]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

Materials:

-

Aniline

-

Acetylacetone (a β-diketone)

-

Concentrated Sulfuric Acid (catalyst)

Procedure:

-

In a reaction flask, mix aniline and acetylacetone.

-

Slowly and with careful cooling, add concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture, typically in the range of 100-140°C.

-

Monitor the reaction's completion by TLC.

-

After the reaction is complete, cool the mixture and carefully pour it onto ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization to obtain 2,4-dimethylquinoline.

The Gould-Jacobs Reaction (1939)

This reaction is a multi-step synthesis for the preparation of 4-hydroxyquinoline derivatives.[12] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[13] Subsequent saponification and decarboxylation yield the final 4-hydroxyquinoline.[12]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling inert solvent (e.g., diphenyl ether)

-

Sodium hydroxide (for saponification)

-

Hydrochloric acid (for acidification)

Procedure:

-

Condensation: In a round-bottom flask, combine aniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-130°C for 1-2 hours.

-

Cyclization: Add a high-boiling solvent such as diphenyl ether to the crude intermediate. Heat the solution to reflux (around 250°C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature to allow the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

-

Saponification: Suspend the collected solid in an aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours.

-

Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid, dry it, and heat it above its melting point until the evolution of carbon dioxide ceases to yield 4-hydroxyquinoline.

Quantitative Comparison of Classical Quinoline Syntheses

The choice of a particular synthetic method depends on the desired substitution pattern, the availability of starting materials, and the reaction conditions. The following table provides a comparative overview of the classical syntheses.

| Synthesis Method | Starting Materials | Typical Products | Typical Yield | Key Advantages | Key Disadvantages |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Unsubstituted or benzene-ring substituted quinolines | Low to Moderate | Uses readily available and inexpensive starting materials. | Harsh, exothermic conditions; often low yields and significant byproduct formation.[14] |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Wide variety of substituted quinolines | Good to Excellent | Versatile for diverse substitution patterns; milder conditions than Skraup.[14] | Starting materials (2-aminoaryl carbonyls) can be less accessible. |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted quinolines | Good | Good yields for specific substitution patterns. | Limited to 2,4-disubstituted products. |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate Ester | 4-Hydroxyquinolines | Good to Excellent | Often provides high yields and pure products.[14] | Requires high temperatures for cyclization; multi-step process.[15] |

The Mechanism of Antimalarial Action: A Tale of Heme Detoxification

The therapeutic efficacy of quinoline-based antimalarials like chloroquine and quinine primarily stems from their ability to interfere with a critical detoxification pathway in the malaria parasite, Plasmodium falciparum.

During its intraerythrocytic stage, the parasite digests copious amounts of the host's hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin (also known as malaria pigment).[5]

Chloroquine, a weak base, readily diffuses across the parasite's membranes into the acidic food vacuole.[7] Inside this acidic environment, chloroquine becomes protonated and trapped, leading to its accumulation at high concentrations.[7] This accumulation has two major consequences:

-

Inhibition of Heme Polymerase: Chloroquine is believed to inhibit the activity of a heme polymerase enzyme, which is responsible for the formation of hemozoin.[5]

-

Heme Complexation: Chloroquine can also form a complex with free heme, preventing its incorporation into the growing hemozoin crystal.[3]

The net result is the buildup of toxic free heme within the parasite's food vacuole, which leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[3] The mechanism of action for quinine is thought to be similar, also involving the inhibition of hemozoin formation.[1]

Experimental Workflows and Logical Relationships

The classical methods for quinoline synthesis, while conceptually distinct, share a common logical workflow involving the reaction of precursor molecules followed by cyclization to form the quinoline ring system.

Conclusion

From its origins in the bark of a South American tree to its central role in modern medicinal chemistry, the quinoline ring system has had a profound impact on human health. The historical journey of quinoline-based compounds is a testament to the power of natural product discovery and the ingenuity of synthetic chemists. The classical synthesis methods, developed over a century ago, continue to be relevant, while our understanding of the mechanisms of action of quinoline-based drugs provides a foundation for the development of new therapeutic agents to combat the ever-present threat of drug resistance. This guide serves as a comprehensive resource for researchers and professionals dedicated to harnessing the enduring legacy of quinoline for the advancement of science and medicine.

References

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. Investigation of the Plasmodium falciparum Food Vacuole through Inducible Expression of the Chloroquine Resistance Transporter (PfCRT) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of antimalarial targets of chloroquine by a combined deconvolution strategy of ABPP and MS-CETSA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

8-Methylquinolin-5-amine: A Versatile Heterocyclic Scaffold for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Methylquinolin-5-amine, a substituted quinoline derivative, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, nitrogen-containing aromatic structure, combined with the presence of a reactive primary amine and a methyl group, provides a versatile platform for the synthesis of a diverse array of complex molecules. This guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents and functional materials.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its constituent parts and related analogs. The quinoline core imparts aromaticity and a degree of rigidity, while the 5-amino group serves as a key nucleophilic handle for further chemical modifications and the 8-methyl group can influence steric interactions and electronic properties.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound (Predicted/Inferred) | 8-Methylquinoline (Experimental) |

| CAS Number | 50358-40-2[1] | 611-32-5[2][3] |

| Molecular Formula | C₁₀H₁₀N₂[1] | C₁₀H₉N[2] |

| Molecular Weight | 158.20 g/mol [1] | 143.19 g/mol [2] |

| Appearance | Solid | Yellow liquid or oil[2] |

| Melting Point | Not available | -80 °C[3] |

| Boiling Point | Not available | 245 °C[4] |

| Solubility | Soluble in organic solvents | 1 to 5 mg/mL in water[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the nitration of 8-methylquinoline to form 8-methyl-5-nitroquinoline, followed by the reduction of the nitro group to the corresponding amine.

Experimental Protocols

Protocol 1: Synthesis of 8-Methyl-5-nitroquinoline (Hypothetical)

This protocol is based on standard nitration procedures for quinoline derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Substrate: Slowly add 8-methylquinoline to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Isolation and Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. Purify the 8-methyl-5-nitroquinoline by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of this compound (Hypothetical)

This protocol is based on the common methods for the reduction of aromatic nitro compounds.

-

Reaction Setup: In a round-bottom flask, dissolve or suspend 8-methyl-5-nitroquinoline in a suitable solvent, such as ethanol or hydrochloric acid.

-

Addition of Reducing Agent: Add a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

-

Reaction Conditions: If using SnCl₂, heat the reaction mixture under reflux for several hours. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, cool the mixture and, if necessary, filter to remove the catalyst. If an acidic medium was used, neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the product.

-

Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Spectroscopic Data

Table 2: Spectroscopic Data for 8-Methylquinoline (Experimental)

| Technique | Data |

| ¹H NMR | Peaks corresponding to the aromatic protons of the quinoline ring and a singlet for the methyl group protons are expected. For 8-methylquinoline, characteristic peaks are observed in the aromatic region, and the methyl protons typically appear as a singlet around 2.8 ppm.[5] |

| ¹³C NMR | Signals for the ten carbon atoms of the quinoline ring and the methyl group are expected. The aromatic carbons will appear in the downfield region, while the methyl carbon will be in the upfield region. For 8-methylquinoline, distinct signals for all ten carbons have been reported.[6] |

| Mass Spec. | The mass spectrum of 8-methylquinoline shows a prominent molecular ion peak (M⁺) at m/z 143, corresponding to its molecular weight.[2] The fragmentation pattern would be characteristic of the quinoline ring system. For this compound, the molecular ion peak would be expected at m/z 158. |

| IR Spec. | The IR spectrum of 8-methylquinoline displays characteristic bands for C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the quinoline ring. For this compound, additional N-H stretching bands for the primary amine group would be expected in the region of 3300-3500 cm⁻¹. |

Applications as a Heterocyclic Building Block

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly in the fields of antimalarial and anticancer drug discovery. The 5-amino group provides a convenient point for derivatization, allowing for the introduction of diverse side chains and functional groups to modulate the pharmacological properties of the resulting molecules.

Antimalarial Agents

The 8-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs, with primaquine and tafenoquine being notable examples. These drugs are effective against the liver stages of Plasmodium parasites. The mechanism of action of 8-aminoquinolines is believed to involve their metabolic activation to reactive intermediates that generate reactive oxygen species (ROS), leading to oxidative damage and disruption of mitochondrial electron transport in the parasite.[7]

Derivatives of this compound can be synthesized to explore new antimalarial candidates with improved efficacy and reduced side effects. The methyl group at the 8-position can influence the metabolic profile and steric interactions of the molecule.

Table 3: Antimalarial Activity of Selected 8-Aminoquinoline Derivatives

| Compound/Derivative | Target/Assay | Activity (IC₅₀ or other metric) | Reference |

| Primaquine | Plasmodium vivax (liver stage) | Standard clinical dose | [8] |

| Tafenoquine | Plasmodium vivax (liver stage) | Standard clinical dose | [8] |

| 5-Aryl-8-aminoquinolines | Plasmodium falciparum (chloroquine-resistant) | More potent than primaquine | [9] |

Anticancer Agents

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key signaling pathways. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, promoting cell growth, proliferation, and survival.[10][11] Several quinoline-based compounds have been developed as inhibitors of this pathway.[10][12][13]

By modifying the 5-amino group of this compound, researchers can synthesize libraries of compounds to screen for inhibitory activity against kinases in the PI3K/Akt/mTOR pathway and other cancer-related targets.

Table 4: Anticancer Activity of Selected Quinoline Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | Activity (IC₅₀) | Reference |

| Quinoline-based mTOR inhibitor | HL-60 (Leukemia) | 64 nM | [12] |

| Indole- and quinolone-based inhibitors | MDA-MB231, HCT-116 | 0.610–0.780 µM | [11] |

Materials Science Applications

The quinoline core is known for its fluorescent properties, making it a valuable component in the design of fluorescent probes and sensors.[1] The amino group of this compound can be functionalized to create chemosensors for the detection of metal ions or other analytes. Furthermore, the rigid aromatic structure of quinoline derivatives makes them suitable for incorporation into organic light-emitting diodes (OLEDs) and other electronic materials.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery and materials science. Its straightforward synthesis and the reactivity of its amino group allow for the creation of a wide range of derivatives. Further exploration of the chemical space around this scaffold is likely to yield novel compounds with potent biological activities and interesting material properties. This guide provides a foundational understanding for researchers looking to leverage the unique characteristics of this compound in their scientific endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 8-Methylquinoline CAS#: 611-32-5 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 8-Methylquinoline(611-32-5) 13C NMR spectrum [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 8-Methylquinolin-5-amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, 8-Methylquinolin-5-amine and its derivatives represent a promising, yet relatively underexplored, class of compounds. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this specific quinoline family. While direct research on this compound derivatives is limited, this document extrapolates potential activities based on structurally similar quinoline compounds, focusing on anticancer, antimicrobial, and neuroprotective properties. Detailed experimental protocols for key biological assays are provided to facilitate further investigation into this intriguing class of molecules. This guide aims to be a foundational resource for researchers and drug development professionals interested in unlocking the therapeutic potential of this compound and its analogs.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antimalarial and anticancer agents.[2] Its unique structure, featuring a methyl group at the 8-position and an amine at the 5-position, offers multiple points for chemical modification, allowing for the generation of diverse libraries of derivatives with potentially tunable biological activities.

This guide will delve into the known and inferred biological activities of this compound derivatives, drawing comparisons with closely related quinoline structures that have been more extensively studied. The primary focus will be on their potential as anticancer, antimicrobial, and neuroprotective agents.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved through various established organic chemistry reactions. The presence of the primary amine at the 5-position allows for a range of modifications.

Amide Bond Formation

A common strategy for derivatizing the 5-amino group is through the formation of amides. This can be achieved by reacting this compound with various acyl chlorides or carboxylic acids under standard coupling conditions.

Mannich and Betti Reactions

The Mannich reaction is a powerful tool for the aminomethylation of compounds with an active hydrogen.[3] While typically applied to 8-hydroxyquinolines at the 7-position, analogous reactions could potentially be adapted for the this compound scaffold, possibly at the 6-position. The Betti reaction, a variation of the Mannich reaction, utilizes a primary amine, an aldehyde, and a phenol or naphthol to create aminobenzyl derivatives, offering another avenue for diversification.[4]

Biological Activities

Direct studies on the biological activities of a wide range of this compound derivatives are not extensively reported in the current literature. However, based on the activities of structurally similar quinoline compounds, several key therapeutic areas can be identified as having high potential.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents.[5] The mechanism of action is often multifaceted and can involve the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival.

3.1.1. Potential Mechanisms of Action

Derivatives of the closely related 8-hydroxyquinoline have been shown to exert their anticancer effects through several mechanisms, including:

-

Enzyme Inhibition: Quinoline-based compounds have been found to inhibit a variety of enzymes that are critical for cancer cell function, including DNA methyltransferases (DNMTs), polymerases, and base excision repair glycosylases.[6]

-

Modulation of Signaling Pathways: Quinoline derivatives have been reported to modulate key carcinogenic pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades.[6]

-

Induction of Apoptosis: Many anticancer compounds, including quinoline derivatives, induce programmed cell death (apoptosis) in cancer cells.

3.1.2. Structure-Activity Relationships (SAR)

For the broader class of quinoline derivatives, certain structural features have been correlated with anticancer activity:

-

Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline core significantly influence biological activity. For instance, in 8-hydroxyquinoline derivatives, electron-withdrawing groups at the 5-position have been shown to enhance anticancer activity.[5]

-

Modifications of the Amino Group: Derivatization of the amino group, for instance, through the formation of sulfonamides, has yielded compounds with significant anticancer and antibacterial properties.

Antimicrobial Activity

Quinoline-based compounds have a long history as effective antimicrobial agents. The core structure is found in several antibacterial and antimalarial drugs.

3.2.1. Potential Mechanisms of Action

The antimicrobial effects of quinoline derivatives are often attributed to:

-

DNA Gyrase Inhibition: A primary mechanism for many quinoline antibiotics is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.

-

Metal Chelation: The ability of some quinoline derivatives to chelate metal ions can disrupt essential microbial enzymatic processes.

3.2.2. Structure-Activity Relationships (SAR)

In the context of antimicrobial activity, the following SAR observations from related quinoline compounds may be relevant:

-

Lipophilicity: Increased lipophilicity can enhance the ability of a compound to penetrate bacterial cell membranes.

-

Specific Substituents: The addition of specific functional groups can target particular microbial enzymes or processes.

Neuroprotective Activity

Recent research has highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases.[7]

3.3.1. Potential Mechanisms of Action

The neuroprotective effects of these compounds may arise from:

-

Metal Chelation: Dysregulation of metal ions is implicated in several neurodegenerative disorders. The metal-chelating properties of quinoline derivatives can help restore metal homeostasis.[7]

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Some quinoline derivatives possess antioxidant properties that can mitigate this damage.

-

Enzyme Inhibition: Inhibition of enzymes such as cholinesterases is a key strategy in the management of Alzheimer's disease.

Quantitative Data

| Compound Class | Biological Activity | Target/Assay | IC50/MIC | Reference |

| 8-Aminoquinoline Glycoconjugates | Anticancer | HCT 116 cells | 116.4 ± 5.9 µM (for the most active compound) | [8] |

| MCF-7 cells | 78.1 ± 9.3 µM (for the most active compound) | [8] | ||

| 8-Hydroxyquinoline Derivatives | Anticancer | A549 cells | Sub-micromolar to low micromolar range | [9] |

| Antimicrobial | S. aureus | MICs ranging from 1.1 to 2.2 µM for some derivatives | [10] | |

| M. tuberculosis | MIC of 0.1 µM for one derivative | [10] |

Experimental Protocols

To facilitate the investigation of this compound derivatives, detailed protocols for standard biological assays are provided below.

Anticancer Activity: MTS Assay

The MTS assay is a colorimetric method to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Protocol:

-

Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The biological activity of quinoline derivatives is often mediated through their interaction with specific cellular signaling pathways.

Potential Signaling Pathways in Cancer

Quinoline derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer.

Caption: Potential anticancer signaling pathways targeted by quinoline derivatives.

General Experimental Workflow for Biological Evaluation

A typical workflow for assessing the biological activity of newly synthesized this compound derivatives is outlined below.

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Conclusion and Future Directions

While the direct exploration of this compound and its derivatives is in its nascent stages, the wealth of data on structurally related quinoline compounds strongly suggests a high potential for significant biological activity. The information compiled in this guide indicates that this class of molecules is a promising starting point for the development of novel anticancer, antimicrobial, and neuroprotective agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Key areas for investigation include:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To identify the key structural features that govern biological activity.

-

Mechanism of Action studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and toxicity studies: To assess the therapeutic potential and safety profile of the most promising lead compounds.

This in-depth technical guide serves as a foundational resource to stimulate and guide further research into the compelling therapeutic possibilities of this compound and its derivatives.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction | MDPI [mdpi.com]

- 3. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]